Alosenn

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

125930-50-9 |

|---|---|

Molecular Formula |

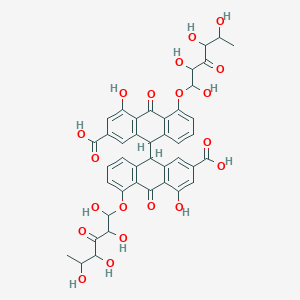

C42H38O20 |

Molecular Weight |

862.7 g/mol |

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c1-13(43)31(47)35(51)37(53)41(59)61-23-7-3-5-17-25(19-9-15(39(55)56)11-21(45)27(19)33(49)29(17)23)26-18-6-4-8-24(62-42(60)38(54)36(52)32(48)14(2)44)30(18)34(50)28-20(26)10-16(40(57)58)12-22(28)46/h3-14,25-26,31-32,37-38,41-48,53-54,59-60H,1-2H3,(H,55,56)(H,57,58) |

InChI Key |

JSZGGXZBTJLSAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)C(C(O)OC1=CC=CC2=C1C(=O)C3=C(C2C4C5=C(C(=CC=C5)OC(C(C(=O)C(C(C)O)O)O)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Alosenn's Mechanism of Action on Gut Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alosenn, a commercially available laxative, contains sennosides (B37030), natural compounds derived from the senna plant. Its therapeutic effect in treating constipation stems from a multifaceted mechanism of action primarily centered on the stimulation of gut motility and alteration of intestinal fluid transport. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The active metabolite of sennosides, rhein (B1680588) anthrone (B1665570), plays a pivotal role in orchestrating these effects through the modulation of prostaglandin (B15479496) synthesis, ion channel activity, and the enteric nervous system.

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty during defecation, and a sensation of incomplete evacuation. This compound, containing sennosides A and B, is a widely used over-the-counter stimulant laxative. Upon oral administration, sennosides transit through the upper gastrointestinal tract largely unchanged. In the colon, gut microbiota metabolize these glycosides into their active form, rhein anthrone, which then exerts its pharmacological effects.[1] This guide delineates the intricate cellular and molecular pathways through which this compound and its metabolites modulate gut motility.

Core Mechanism of Action

The laxative effect of this compound is primarily attributed to two synergistic actions of its active metabolite, rhein anthrone, in the colon:

-

Stimulation of Colonic Motility: Rhein anthrone directly stimulates colonic smooth muscle contractions, leading to increased peristalsis and accelerated transit of fecal matter.

-

Alteration of Intestinal Fluid and Electrolyte Transport: Rhein anthrone inhibits the absorption of water and electrolytes from the colonic lumen and promotes their secretion, resulting in increased luminal fluid content and softer stool consistency.

Quantitative Data on Gut Motility

The following tables summarize the quantitative effects of sennosides and their metabolites on various parameters of gut motility, compiled from preclinical and clinical studies.

Table 1: Effect of Sennosides on Large Intestine Transit Time in Rats

| Dosage (mg/kg, p.o.) | Pretreatment Time (hours) | Large Intestine Transit Time (minutes) | Percentage Reduction from Control | Reference |

| 50 | 2 | 90 | >75% (Control > 6 hours) | [2] |

| 50 | 4 | 30 | >91% (Control > 6 hours) | [2] |

| 50 (intracecal) | 0 | 46 ± 9 | >89% (Control > 8 hours) | [3][4] |

| 10-100 (intracecal) | - | Similar acceleration to bisacodyl | - | [5] |

Table 2: Effect of Sennoside Metabolites on Large Intestine Transit Time in Rats (Intracecal Administration)

| Compound | Dosage (mg/kg) | Large Intestine Transit Time (minutes) | Reference |

| Sennidins | 50 | 34 ± 11 | [3][4] |

| Rhein anthrone | 50 | 16 ± 4 | [3][4] |

| Rhein | 50 | 53 ± 83 | [3][4] |

Signaling Pathways

The pro-motility and secretagogue effects of this compound's active metabolite, rhein anthrone, are mediated by a complex interplay of signaling molecules and cellular targets.

Prostaglandin E2 (PGE2) Synthesis and Action

Rhein anthrone stimulates macrophages within the colonic lamina propria to synthesize and release Prostaglandin E2 (PGE2).[1][6] PGE2 then acts as a paracrine mediator, binding to its receptors (EP receptors) on adjacent colonic epithelial cells and smooth muscle cells to elicit downstream effects.[7][8]

Figure 1: Rhein Anthrone-Induced PGE2 Signaling Pathway.

Downregulation of Aquaporin-3 (AQP3)

PGE2, upon binding to its receptors on colonic epithelial cells, leads to the downregulation of Aquaporin-3 (AQP3) expression.[1][6] AQP3 is a water channel protein crucial for water reabsorption from the colon. Its downregulation reduces water movement from the lumen into the bloodstream, contributing to increased fecal water content.

Stimulation of Chloride and Water Secretion

Rhein has been shown to stimulate active chloride secretion in the colon, which is a driving force for passive water movement into the lumen.[4] This effect is mediated in part by a direct action on epithelial cells and indirectly through neurohumoral mechanisms involving the submucosal plexus.

Modulation of Interstitial Cells of Cajal (ICCs) and Smooth Muscle

Recent evidence suggests that sennoside A may directly influence the pacemaker cells of the gut, the Interstitial Cells of Cajal (ICCs). It is proposed that sennoside A activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels on ICCs, increasing their slow wave frequency and amplitude, which in turn enhances gastrointestinal peristalsis. Rhein has also been shown to directly increase the contractility of colonic smooth muscle.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Colonic Transit Time in Rodents (Charcoal Meal Assay)

This in vivo assay quantifies the rate of transit through the colon.

Workflow:

Figure 2: Experimental Workflow for Charcoal Meal Assay.

Protocol:

-

Animals: Male Wistar rats (200-250 g) are fasted for 18-24 hours with free access to water.

-

Drug Administration: Animals are orally administered with either the vehicle (e.g., 0.5% carboxymethylcellulose) or sennosides at various doses (e.g., 10, 25, 50 mg/kg).

-

Charcoal Meal: After a specific pretreatment time (e.g., 4 hours), a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) is administered orally (e.g., 1 mL/100 g body weight).

-

Euthanasia and Measurement: After a set period (e.g., 30 minutes), animals are euthanized by cervical dislocation. The small and large intestines are carefully dissected, and the distance traveled by the charcoal front from the pylorus is measured. The total length of the intestine from the pylorus to the cecum is also measured.

-

Data Analysis: The intestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the intestine.

In Vitro Measurement of Ion Transport (Ussing Chamber)

This ex vivo technique measures electrogenic ion transport across the colonic epithelium.

Protocol:

-

Tissue Preparation: A segment of the distal colon is excised from a euthanized rat, opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosa-submucosa preparation.

-

Mounting: The tissue is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Bathing Solution: Both sides are bathed with Krebs-Ringer bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Electrophysiological Recordings: The transepithelial potential difference is clamped to 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp, the short-circuit current (Isc), is continuously recorded.

-

Drug Application: After a stable baseline Isc is achieved, rhein or rhein anthrone is added to the mucosal or serosal bathing solution in a cumulative dose-dependent manner (e.g., 10⁻⁶ to 10⁻³ M).

-

Data Analysis: Changes in Isc (ΔIsc) from baseline are calculated to determine the effect on net ion transport.

Quantification of Prostaglandin E2 (PGE2) in Colonic Tissue (ELISA)

This assay quantifies the concentration of PGE2 in colonic tissue homogenates.

Protocol:

-

Tissue Collection: Following in vivo treatment with sennosides or vehicle, a segment of the colon is excised, rinsed with ice-cold phosphate-buffered saline (PBS), and snap-frozen in liquid nitrogen.

-

Homogenization: The frozen tissue is weighed and homogenized in a lysis buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

ELISA: The supernatant is collected, and the PGE2 concentration is determined using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Normalization: PGE2 levels are typically normalized to the total protein content of the tissue homogenate, which is determined using a standard protein assay (e.g., BCA assay).

Assessment of Aquaporin-3 (AQP3) Expression (Immunohistochemistry)

This technique visualizes the localization and relative abundance of AQP3 protein in colonic tissue sections.

Protocol:

-

Tissue Fixation and Embedding: Colonic tissue segments are fixed in 4% paraformaldehyde, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in citrate (B86180) buffer) to unmask the antigenic epitopes.

-

Immunostaining:

-

Sections are blocked with a non-specific blocking serum to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody specific for AQP3.

-

After washing, sections are incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

For enzymatic detection, a substrate is added to produce a colored precipitate at the site of the antigen.

-

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted with a coverslip.

-

Microscopy and Analysis: The stained sections are examined under a microscope, and the intensity and localization of AQP3 staining are qualitatively or semi-quantitatively assessed.

Conclusion

The mechanism of action of this compound on gut motility is a well-defined, multi-pronged process initiated by the bacterial conversion of sennosides to rhein anthrone in the colon. This active metabolite orchestrates an increase in colonic peristalsis and a net secretion of fluid and electrolytes into the lumen. The key molecular events include the stimulation of prostaglandin E2 synthesis, which in turn downregulates aquaporin-3 and stimulates ion secretion. Furthermore, direct effects on colonic smooth muscle and potential modulation of interstitial cells of Cajal contribute to the overall laxative effect. A thorough understanding of these intricate pathways is crucial for the rational development of novel therapeutics for constipation and other motility disorders.

References

- 1. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired enterocyte proliferation in aquaporin‐3 deficiency in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhein stimulates active chloride secretion in the short-circuited rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dmt.dk [dmt.dk]

- 6. mdpi.com [mdpi.com]

- 7. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Alosenn Active Compounds: A Technical Guide to their Molecular Formulas, Analysis, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosenn, a widely utilized laxative, derives its therapeutic effects from a group of naturally occurring compounds known as anthraquinone (B42736) glycosides, primarily sennoside A and sennoside B. These compounds are found in plants of the Senna genus. Upon oral administration, these glycosides are metabolized by gut bacteria into their active form, rhein (B1680588) anthrone (B1665570), which stimulates colonic motility. This technical guide provides an in-depth overview of the molecular formulas of the active compounds in this compound and related anthraquinones, detailed experimental protocols for their analysis, and a summary of their known signaling pathways.

Molecular Formulas of Active and Related Compounds

The primary active constituents of this compound are sennoside A and sennoside B. These are stereoisomers with the same molecular formula. Other related anthraquinone compounds found in Senna that contribute to the overall pharmacological profile include rhein, aloe-emodin, and emodin.

| Compound | Molecular Formula |

| Sennoside A | C42H38O20[1][2][3][4] |

| Sennoside B | C42H38O20[5][6][7][8][9] |

| Rhein | C15H8O6[10][11][12][13] |

| Aloe-emodin | C15H10O5[14][15][16][17][18] |

| Emodin | C15H10O5[19][20][21][22][23] |

Experimental Protocols for Analysis

Accurate quantification of sennosides (B37030) is crucial for the quality control of this compound and other senna-based preparations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Sennoside A and B Analysis

This protocol provides a method for the simultaneous determination of sennoside A and sennoside B.

1. Sample Preparation:

-

Accurately weigh and finely powder the senna-containing material (e.g., tablets, plant material).

-

Extract a known quantity of the powder with 70% methanol (B129727) or water with sonication or maceration.[13][24]

-

Centrifuge the extract to pelletize solid particles.

-

Filter the supernatant through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and 1% acetic acid in water.[22] Another option is a mixture of 0.1 M acetate (B1210297) buffer (pH 6.0) and acetonitrile (70:30, v/v) containing 5 mM tetrahexylammonium (B1222370) bromide as an ion-pair reagent.[25]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Temperature: Ambient or controlled at 40°C.[25]

3. Quantification:

-

Prepare standard solutions of sennoside A and sennoside B of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of sennoside A and sennoside B in the sample by comparing their peak areas to the calibration curve.

Two-Dimensional Quantitative NMR (2D qNMR) for Total Sennoside Analysis

This method offers a rapid and specific quantification of total sennosides.

1. Sample Preparation:

-

Extract the powdered sample with a suitable deuterated solvent, such as methanol-d4.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[26]

2. NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A band-selective Heteronuclear Single Quantum Coherence (HSQC) experiment is used to quantify the total amount of dianthrone glycosides.[17][24][27]

-

Internal Standard: Use a certified internal standard for quantification.

3. Data Analysis:

-

Integrate the cross-peak signals corresponding to the anomeric protons of the sennosides.

-

Calculate the total sennoside content relative to the known concentration of the internal standard.

Signaling Pathways of Active Compounds

The bioactive compounds in this compound and their metabolites are known to modulate several cellular signaling pathways, which are implicated in their therapeutic and other pharmacological effects.

Sennoside A and B Laxative Action

The primary mechanism of action for sennosides involves their conversion by gut microbiota into the active metabolite, rhein anthrone. Rhein anthrone then exerts its laxative effect by stimulating peristalsis and altering intestinal fluid and electrolyte transport.

References

- 1. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. Rhein Activates Janus Protein Tyrosine Kinase2/Signal Transducer ...: Ingenta Connect [ingentaconnect.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]

- 16. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR [macau.uni-kiel.de]

- 18. å»çç¨å»è¬å : ã¢ãã¼ã¼ã³ (åå詳細æ å ±) [kegg.jp]

- 19. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rhein ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Determination of sennosides A and B in diet tea by HPLC" by Y.-T. Lin, C.-Y. Huang et al. [jfda-online.com]

- 23. staff.cimap.res.in [staff.cimap.res.in]

- 24. researchgate.net [researchgate.net]

- 25. This compound Granules : 1g x 35 sachets | Natural Pharmacy [mimaki-family-japan.com]

- 26. dpkitaoka.com [dpkitaoka.com]

- 27. mdpi.com [mdpi.com]

The Impact of Senna Glycosides on Intestinal Flora: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senna, a plant of the Cassia species, has been utilized for centuries as a natural laxative.[1][2][3] Its primary active components, senna glycosides or sennosides (B37030), are anthraquinone (B42736) derivatives that exert their therapeutic effects through a complex interaction with the intestinal microbiota.[3] This technical guide provides an in-depth analysis of the current scientific understanding of the effects of sennosides on the intestinal flora, presenting quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways. The information presented is intended to support research, and drug development professionals in the fields of gastroenterology, pharmacology, and microbiology. The laxative effects of senna are attributed to its active compounds, sennosides, which are metabolized by gut bacteria into rhein (B1680588) anthrone (B1665570).[1][2]

1. Mechanism of Action: A Microbiota-Dependent Process

Sennosides are prodrugs that remain largely inactive as they transit through the upper gastrointestinal tract.[4] Their pharmacological activity is entirely dependent on their metabolism by the colonic microbiota.[4][5]

-

Bacterial Metabolism: Upon reaching the colon, sennosides are hydrolyzed by bacterial β-glucosidases into their active aglycone form, rhein anthrone.[4][5][6] This biotransformation is a critical step for the laxative effect to occur.[4]

-

Stimulation of Peristalsis: Rhein anthrone stimulates the enteric nervous system, leading to increased peristaltic contractions of the colon and accelerated intestinal transit.[5][7]

-

Alteration of Fluid and Electrolyte Transport: The active metabolite also influences intestinal secretion by inhibiting the absorption of water and electrolytes and promoting their secretion into the colonic lumen.[4][5] This results in an increased water content of the stool, contributing to its softening and easier passage.[4][7]

The onset of action for sennosides is typically delayed, occurring 6 to 12 hours after oral administration, which reflects the time required for the compounds to reach the colon and undergo bacterial metabolism.[7]

2. Quantitative Effects on Intestinal Flora

Recent studies have begun to quantify the significant impact of senna extracts and purified sennosides on the composition and diversity of the gut microbiota.

Table 1: Effects of Senna obtusifolia Seed Extract on Human Gut Microbiome (ex vivo)

| Metric | Observation | Reference |

| Total Bacterial Cell Count | 40% reduction after 48-hour incubation | [8][9][10] |

| Microbial Diversity | Significant reduction in intra-sample community diversity | [8][9][10] |

| Phylum-Level Changes | Near elimination of Bacteroidetes and Firmicutes | [8] |

| Family-Level Changes | Proportional increase in Enterobacteriaceae | [8] |

| Fermentative Output | Increased gas and acetate (B1210297) production; reduced pH | [8][9][10] |

Table 2: Effects of Sennoside A on Gut Microbiota in a Mouse Model of Constipation

| Bacterial Genus | Observation (after 7 days of administration) | Reference |

| Lactobacillus | Regulated | [11][12] |

| Romboutsia | Regulated | [11][12] |

| Akkermansia | Regulated | [11][12] |

| UCG_005 | Regulated | [11][12] |

| Alpha Diversity | Reached highest value | [11][12] |

3. Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the effects of senna and sennosides on the intestinal flora.

3.1. Ex vivo Human Fecal Incubation (SIFR® Technology)

-

Objective: To assess the direct effects of Senna sp. seed extracts on the human gut microbiome.[8][9][10]

-

Methodology:

-

Fecal samples were obtained from healthy human donors.

-

Incubations were performed for 48 hours using the SIFR® (Systemic Intestinal Fermentation Research) technology.[10][13]

-

Experimental conditions included a media-only control and incubations with Senna seed extract.[13]

-

Post-incubation, various parameters were measured, including total bacterial cell counts, pH, gas production, and short-chain fatty acid (SCFA) concentrations.[8][9][10]

-

The microbial community structure and functional potential were analyzed using shotgun metagenomic sequencing.[8][9][10]

-

3.2. In vivo Mouse Model of Constipation

-

Objective: To investigate the time-dependent laxative effect of sennoside A and its underlying mechanism related to gut microbiota and aquaporins.[11][12]

-

Methodology:

-

A mouse model of constipation was established.

-

Sennoside A (2.6 mg/kg) was administered orally for 1, 3, 7, 14, and 21 days.[11][12]

-

The laxative effect was evaluated by measuring the fecal index and fecal water content.[11][12]

-

Histopathological analysis of the small intestine and colon was performed using hematoxylin-eosin staining.[11][12]

-

Changes in the gut microbiota were assessed by 16S rDNA sequencing.[11][12]

-

The expression of colonic aquaporins (AQPs) was analyzed by quantitative real-time polymerase chain reaction and western blotting.[11][12]

-

4. Signaling Pathways and Experimental Workflows

4.1. Metabolic Pathway of Sennosides in the Colon

The following diagram illustrates the conversion of sennosides into their active form by the intestinal microbiota.

4.2. Experimental Workflow for Ex vivo Microbiome Analysis

This diagram outlines the workflow for studying the effects of senna extract on the human gut microbiome using fecal incubation.

The available evidence robustly demonstrates that the pharmacological activity of senna is intrinsically linked to the metabolic capacity of the intestinal flora. Furthermore, senna and its active components, sennosides, exert a significant and selective pressure on the gut microbiome, leading to substantial alterations in its composition and diversity. These findings underscore the importance of considering the microbiome in the development and clinical application of senna-based therapeutics.

Future research should focus on:

-

Identifying the specific bacterial species and enzymes responsible for sennoside metabolism.

-

Elucidating the long-term effects of chronic senna use on the structure and function of the gut microbiome.

-

Investigating the potential for synergistic or antagonistic interactions between sennosides and other xenobiotics or dietary components that are metabolized by the gut microbiota.

-

Exploring the therapeutic potential of targeted microbiome modulation to enhance the efficacy and safety of senna-based laxatives.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Senna - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 5. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Sennosides used for? [synapse.patsnap.com]

- 8. Human gut microbiome is rapidly and extensively altered by Senna sp. seed extracts - American Chemical Society [acs.digitellinc.com]

- 9. Frontiers | Targeted remodeling of the human gut microbiome using Juemingzi (Senna seed extracts) [frontiersin.org]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. Time-dependent laxative effect of sennoside A, the core functional component of rhubarb, is attributed to gut microbiota and aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeted remodeling of the human gut microbiome using Juemingzi (Senna seed extracts) - PMC [pmc.ncbi.nlm.nih.gov]

Core Active Compounds in Alosenn Granules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosenn granules are a widely utilized pharmaceutical preparation for the treatment of constipation. The core therapeutic activity of this formulation is derived from natural compounds found in the senna plant (Senna alexandrina, also known as Cassia acutifolia or Cassia angustifolia). This technical guide provides an in-depth analysis of the active compounds within this compound granules, their mechanism of action, pharmacokinetic profile, and the experimental methodologies used for their characterization. The primary active constituents are dianthrone glycosides known as sennosides (B37030), with sennoside A and sennoside B being the most prominent.[1][2] These compounds are responsible for the laxative effect of the medication.[1][2]

Active Compounds: Sennosides

The principal active ingredients in this compound granules are sennosides, a group of anthraquinone (B42736) glycosides.[2] While the precise quantitative composition of this compound granules is detailed in Japanese pharmaceutical documentation, publicly available English sources indicate the active ingredients are derived from Senna leaf and Senna pods.[1] One commercial source lists the composition as 577.9 mg of Senna and 385.3 mg of Senna Pods per gram of granules. However, the exact concentration of individual sennosides A and B within this formulation is not consistently reported in English literature. For the purpose of this guide, we will refer to the general specifications for senna-based pharmaceuticals as outlined in various pharmacopoeias.

Quantitative Data

The following table summarizes the typical content of sennosides in senna raw materials and standardized extracts, providing a comparative basis for understanding the potential composition of this compound granules.

| Compound | Source | Typical Concentration (% w/w) | Analytical Method | Reference |

| Total Sennosides (calculated as Sennoside B) | Senna Leaf | ≥ 2.5% | HPLC | European Pharmacopoeia[2] |

| Senna Pods (Alexandrian) | ≥ 3.4% | HPLC | European Pharmacopoeia[2] | |

| Senna Pods (Tinnevelly) | ≥ 2.2% | HPLC | European Pharmacopoeia[2] | |

| Standardized Senna Extract | 5.5% - 8.0% | HPLC | European Pharmacopoeia[2] | |

| Sennoside A | Senna Leaf Powder | 1.46% (of total sennosides) | HPLC | [3] |

| Sennoside B | Senna Leaf Powder | 1.46% (of total sennosides) | HPLC | [3] |

Mechanism of Action

Sennosides themselves are prodrugs and are not absorbed in the upper gastrointestinal tract. Their laxative effect is initiated upon reaching the colon, where they are metabolized by the gut microbiota into the active compound, rheinanthrone (B1210117).[1][4]

The mechanism of action of rheinanthrone involves a dual effect on the colon:

-

Stimulation of Colonic Motility: Rheinanthrone directly irritates the colonic mucosa, leading to increased peristalsis and accelerated colonic transit. This reduces the time for water reabsorption, resulting in softer stools.

-

Alteration of Fluid and Electrolyte Transport: The active metabolite inhibits the absorption of water and electrolytes (Na+, Cl-) from the colon into the bloodstream. Concurrently, it increases the secretion of water and electrolytes into the colonic lumen. This net increase in luminal fluid further contributes to the laxative effect.

Signaling Pathway

The laxative effect of rheinanthrone is mediated through a signaling cascade involving prostaglandin (B15479496) E2 (PGE2) and aquaporin-3 (AQP3). Rheinanthrone stimulates macrophages in the colon to produce and release PGE2.[5] PGE2 then acts on the colonic epithelial cells, leading to a decrease in the expression of AQP3, a water channel protein.[5] The downregulation of AQP3 reduces water reabsorption from the colonic lumen, thereby increasing the water content of the feces.[5]

Pharmacokinetics

| Parameter | Description | Value | Reference |

| Absorption | Sennosides are poorly absorbed in the small intestine. | <10% of the active metabolite rheinanthrone is absorbed from the gut. | |

| Metabolism | Metabolized by gut bacteria in the colon to sennidins and then to the active metabolite, rheinanthrone. | - | [1] |

| Onset of Action | The laxative effect typically occurs within 6 to 12 hours after oral administration. | - | [4] |

| Excretion | Primarily excreted in the feces as polymers, with a small percentage of metabolites excreted in the urine and bile. | >90% in feces |

Experimental Protocols

Extraction and Isolation of Sennosides from Senna

This protocol describes a general method for the extraction and isolation of sennosides from senna plant material.

Workflow:

Methodology:

-

Preparation of Plant Material: Dried senna leaves or pods are ground into a fine powder.

-

Extraction: The powdered material is subjected to maceration with 70% ethanol at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is further purified using column chromatography. A silica (B1680970) gel or Sephadex LH-20 column is commonly used, with a mobile phase gradient of solvents such as chloroform, methanol (B129727), and water to separate the different sennosides.

-

Isolation and Identification: Fractions containing sennosides A and B are collected and further purified by recrystallization. The identity and purity of the isolated compounds are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5]

Quantification of Sennosides A and B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the simultaneous quantification of sennosides A and B in pharmaceutical preparations.

Methodology:

-

Standard Preparation: Standard solutions of sennoside A and sennoside B of known concentrations are prepared in a suitable solvent, typically a mixture of methanol and water.

-

Sample Preparation: A known weight of the this compound granule formulation is accurately weighed and dissolved in the same solvent as the standards. The solution is sonicated and filtered to ensure complete dissolution and removal of insoluble excipients.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm or 340 nm is commonly used.[3]

-

Column Temperature: The column is maintained at a constant temperature, for example, 25°C.

-

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak areas of sennoside A and sennoside B are recorded.

-

Calculation: The concentrations of sennoside A and sennoside B in the sample are calculated by comparing their peak areas with those of the corresponding standards.

Conclusion

The therapeutic efficacy of this compound granules is attributed to its active compounds, sennoside A and sennoside B. These natural products undergo metabolic activation in the colon to exert a potent laxative effect through the modulation of intestinal motility and fluid secretion. The underlying mechanism involves a well-defined signaling pathway centered on prostaglandin E2 and aquaporin-3. The experimental protocols detailed in this guide provide a framework for the isolation, identification, and quantification of these core active compounds, which is essential for quality control and further research and development in this area. A more precise, publicly available quantification of sennosides A and B in the final this compound granule product would be beneficial for comparative studies and advanced formulation development.

References

- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 2. phytojournal.com [phytojournal.com]

- 3. scispace.com [scispace.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

Alosenn's Impact on Electrolyte Balance in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data regarding the effects of Alosenn, a senna-based laxative, on electrolyte balance. The information is compiled from a comprehensive review of publicly available preclinical studies on senna, senna glycosides (sennosides), and related products. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological profile of this compound and similar anthranoid laxatives.

Core Mechanism of Action: Alteration of Colonic Electrolyte Transport

This compound's primary active components are senna glycosides, or sennosides (B37030). These compounds are prodrugs that remain largely inactive until they reach the large intestine.[1] There, gut microbiota metabolize the sennosides into their active form, rhein (B1680588) anthrone (B1665570).[1] Rhein anthrone exerts its laxative effect through a dual mechanism that directly impacts electrolyte and water transport in the colon.

The primary mechanisms of action are:

-

Inhibition of Water and Electrolyte Absorption: Rhein anthrone inhibits the absorption of water, sodium (Na+), and chloride (Cl-) from the colonic lumen into the epithelial cells.

-

Stimulation of Water and Electrolyte Secretion: It also promotes the secretion of chloride and potassium (K+) into the colonic lumen.

This combined action leads to an accumulation of water and electrolytes in the colon, which increases the volume and water content of the stool, thereby facilitating defecation. The laxative effect typically manifests 6 to 12 hours after oral administration, corresponding to the time required for the sennosides to reach the colon and be metabolized.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on electrolyte changes observed in preclinical animal models following the administration of senna or senna-containing products.

Table 1: Effects of a Senna-Containing Herbal Paste (CIRUELAX®) on Serum Potassium in Male Rats

| Treatment Group (n=11-13/group) | Dose (g/kg/day) | Duration | Change in Serum Potassium |

| Control | 0 | 90 days | No significant change |

| CIRUELAX® | 1.0 | 90 days | ↓ 31% |

| CIRUELAX® | 2.7 | 90 days | ↓ 22% |

| CIRUELAX® | 6.0 | 90 days | ↓ 20% |

Data extracted from a subchronic oral toxicity study in Sprague-Dawley rats. The study reported an overall decrease of approximately 25% in blood potassium in treated male rats.

Table 2: Qualitative Summary of Electrolyte Changes in Preclinical Rat Studies with Senna

| Study | Animal Model | Dose | Duration | Serum Electrolyte Changes | Urine Electrolyte Changes |

| Mitchell et al. (2006) | Sprague-Dawley Rats | 300 mg/kg/day | 2 years | ↑ Potassium, ↑ Chloride | ↓ Sodium, ↓ Potassium, ↓ Chloride |

| Mengs et al. (2004) | Sprague-Dawley Rats | 750 & 1500 mg/kg/day | 13 weeks | Notable changes (unspecified) | Notable changes (unspecified) |

| Donowitz et al. (1984) | Rat Descending Colon (in vitro) | N/A | N/A | Not applicable | Not applicable |

This table summarizes the reported qualitative effects on electrolytes. Specific numerical data (mean ± SD, p-values) were not available in the reviewed literature for these studies.

Experimental Protocols

In Vivo Assessment of Serum and Urine Electrolytes

This protocol is a generalized representation based on standard toxicological study designs, including those by Mitchell et al. (2006) and Mengs et al. (2004).

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the start of the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They have access to standard chow and water ad libitum, except when fasting for specific procedures.

-

Dosing: The test article (e.g., this compound, senna extract) is administered orally via gavage once daily for the specified study duration (e.g., 13 weeks, 2 years). A control group receives the vehicle (e.g., water).

-

Sample Collection:

-

Blood: Blood samples are collected at specified time points (e.g., at termination, and interim periods for chronic studies) via appropriate methods (e.g., retro-orbital sinus, cardiac puncture at termination). For serum analysis, blood is collected in tubes without anticoagulant, allowed to clot, and then centrifuged to separate the serum.

-

Urine: For urine collection, animals are placed in metabolic cages for a defined period (e.g., 24 hours) to allow for the collection of urine free from fecal contamination.

-

-

Electrolyte Analysis: Serum and urine samples are analyzed for electrolyte concentrations (typically Na+, K+, Cl-) using a validated clinical chemistry analyzer (e.g., ion-selective electrodes).

-

Data Analysis: The data are analyzed statistically, comparing the treated groups to the control group. Appropriate statistical tests (e.g., ANOVA, t-test) are used to determine the significance of any observed differences.

In Vitro Assessment of Intestinal Electrolyte Transport (Ussing Chamber)

This protocol is based on the methodology described by Donowitz et al. (1984) for studying electrolyte transport in the rat colon.

-

Tissue Preparation:

-

Rats are euthanized, and a segment of the descending colon is excised and placed in an oxygenated Ringer's solution.

-

The muscle layers are stripped away to isolate the colonic mucosa.

-

The mucosal tissue is then mounted between two halves of an Ussing chamber, which separates the mucosal and serosal sides of the tissue.

-

-

Ussing Chamber Setup:

-

Both the mucosal and serosal sides of the tissue are bathed in identical, oxygenated Ringer's solution maintained at a constant temperature.

-

The potential difference across the tissue is clamped at 0 mV using a voltage clamp apparatus.

-

The short-circuit current (Isc), which is the current required to maintain the 0 mV potential, is continuously measured. The Isc represents the net active ion transport across the epithelium.

-

-

Flux Measurements:

-

To measure the unidirectional fluxes of specific ions (e.g., Na+, Cl-), radioisotopes of these ions (e.g., 22Na, 36Cl) are added to either the mucosal or serosal bathing solution.

-

Samples are taken from the opposing bathing solution at regular intervals to determine the rate of movement of the radioisotope across the tissue.

-

The net flux of an ion is calculated as the difference between the mucosal-to-serosal flux and the serosal-to-mucosal flux.

-

-

Experimental Procedure:

-

After a baseline period to ensure tissue stability, the active metabolite of sennosides (e.g., rhein anthrone) or the test compound is added to the mucosal bathing solution.

-

Changes in the short-circuit current and ion fluxes are monitored over time to determine the effect of the compound on active electrolyte transport.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

The Pharmacokinetics and Bioavailability of Alosenn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosenn is a widely utilized laxative preparation containing sennosides (B37030), naturally occurring compounds derived from the leaves and fruits of the Senna plant (Senna alexandrina). This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, with a focus on its active constituents. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

This compound granules are composed of Senna (Senna alexandrina) leaf and Senna fruit extracts. The primary active components responsible for the laxative effect are sennosides, particularly sennoside A and sennoside B. These compounds are classified as stimulant laxatives.

Pharmacokinetics

The pharmacokinetic profile of sennosides is characterized by its nature as a prodrug, requiring metabolic activation by the gut microbiota to exert its pharmacological effect.

Absorption

Sennosides themselves are large, hydrophilic molecules that exhibit minimal absorption in the upper gastrointestinal tract, including the stomach and small intestine. Their β-glycosidic bonds are resistant to hydrolysis by human digestive enzymes.

Metabolism: The Critical Role of Gut Microbiota

The primary site of metabolic activity for sennosides is the large intestine. Upon reaching the colon, sennosides are metabolized by a variety of anaerobic bacteria, including Peptostreptococcus intermedius. This biotransformation is a two-step process:

-

Hydrolysis: Bacterial β-glucosidases cleave the sugar moieties from the sennoside molecules, resulting in the formation of sennidins.

-

Reduction: The sennidins are then reduced by bacterial enzymes to the active metabolite, rhein (B1680588) anthrone (B1665570).

Rhein anthrone is the primary moiety responsible for the laxative effect of this compound.

Distribution

Following its formation in the colon, a portion of the active metabolite, rhein anthrone, is absorbed into systemic circulation. In the bloodstream, rhein anthrone is oxidized to rhein and sennidins, which are then found primarily as glucuronide and sulfate (B86663) conjugates.

Excretion

The majority of ingested sennosides and their metabolites are excreted in the feces. Approximately 3-6% of the metabolites are excreted in the urine. Some biliary excretion of the metabolites also occurs. In human pharmacokinetic studies involving the oral administration of 20 mg of sennosides from senna pods powder for seven days, the maximum plasma concentration of rhein was found to be 100 ng/mL, and no accumulation of rhein was observed.

Bioavailability

The systemic bioavailability of the parent sennoside compounds is very low due to their poor absorption in the upper gut. The therapeutic effect of this compound is dependent on the colonic activation to rhein anthrone. One study in rats reported an oral absolute bioavailability of sennoside B to be 3.60%.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sennoside B in Rats

| Parameter | Intravenous Administration | Intragastric Administration |

| Maximum Plasma Concentration (Cmax) | 212.6 ± 50.9 µg/L | 14.06 ± 2.73 µg/L |

| Apparent Volume of Distribution (Vd) | 32.47 ± 10.49 L/kg | 7646 ± 1784 L/kg |

| Oral Absolute Bioavailability | - | 3.60% |

Data from a study on sennoside B in rats.

Table 2: Human Pharmacokinetic Data for Rhein (from Senna Pods Powder)

| Parameter | Value |

| Dose | 20 mg sennosides daily for 7 days |

| Maximum Plasma Concentration (Cmax) of Rhein | 100 ng/mL |

| Accumulation | Not observed |

Data from a human pharmacokinetic study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of sennosides and their metabolites following oral administration.

Animal Model: Wistar or Sprague-Dawley rats are commonly used animal models for studying cathartic colon and laxative effects. For constipation induction, loperamide (B1203769) can be administered to slow gastrointestinal transit.

Dosing: this compound granules can be suspended in a suitable vehicle (e.g., water or saline) and administered via oral gavage. Doses used in rodent studies have ranged from 25 mg/kg to 100 mg/kg of sennosides.

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation.

-

Feces and Urine: Animals are housed in metabolic cages to allow for the separate collection of urine and feces for analysis of excreted sennosides and metabolites.

Analytical Method:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes (rhein).

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of rhein in plasma. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an acidic buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).

In Vitro Metabolism Study using Human Fecal Microbiota

Objective: To investigate the metabolic conversion of sennosides to rhein anthrone by human intestinal bacteria.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human volunteers. The feces are homogenized and suspended in an anaerobic buffer to create a fecal slurry.

-

Incubation: this compound is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

-

Sample Analysis: Aliquots are taken at various time points and analyzed for the disappearance of sennosides and the appearance of sennidins and rhein anthrone using HPLC.

In Vitro Dissolution Study

Objective: To evaluate the release of sennosides from the this compound granule formulation.

Methodology:

-

Apparatus: A USP Type 2 dissolution apparatus (paddle method) is typically used.

-

Dissolution Medium: The dissolution can be performed sequentially in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to mimic the gastrointestinal transit.

-

Conditions: The medium is maintained at 37°C with a constant paddle speed (e.g., 50-100 rpm).

-

Sample Analysis: Samples are withdrawn at specified time intervals and the concentration of dissolved sennosides is determined by HPLC.

Mandatory Visualizations

Unveiling the Anti-Inflammatory Potential of Alosenn's Core Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential anti-inflammatory properties of the core components found in Alosenn, a product containing Senna leaf and Senna pods. While primarily recognized for its laxative effects, emerging scientific evidence indicates that the active metabolites of sennosides (B37030), principally rhein (B1680588), possess significant anti-inflammatory capabilities. This document collates and presents key quantitative data, detailed experimental methodologies, and elucidates the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of senna-derived compounds beyond their traditional use.

Introduction

This compound is a commercially available product whose primary active ingredients are derived from the leaves and pods of the Senna plant (Senna alexandrina).[1][2] The characteristic laxative effect of senna is attributed to its sennoside content. These sennosides are anthraquinone (B42736) glycosides that, upon oral administration, are metabolized by gut microbiota into the active compound, rhein anthrone (B1665570).[3] Rhein anthrone is further converted to rhein.

Beyond its well-documented effects on intestinal motility, scientific investigations have begun to uncover the anti-inflammatory activities of rhein and other compounds found in Senna species. These findings open a new avenue for the potential application of senna-derived compounds in inflammatory conditions. This guide will systematically review the existing preclinical evidence for these anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of rhein and extracts from Senna species.

Table 1: In Vitro Anti-Inflammatory Activity of Rhein

| Target | Assay System | Test Substance | Concentration/IC50 | Observed Effect | Reference(s) |

| IκB kinase β (IKKβ) | LPS-activated macrophages | Rhein | IC50 ≈ 11.79 μM | Inhibition of NF-κB activation | [4][5] |

| TNF-α Production | LPS-stimulated RAW264.7 macrophages | Rhein | 5 and 20 μM | Significant reduction in TNF-α secretion | [6] |

| IL-1β Production | LPS-stimulated RAW264.7 macrophages | Rhein | 5 and 20 μM | Significant reduction in IL-1β secretion | [6] |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Rhein | 5 and 20 μM | Significant reduction in IL-6 secretion | [6] |

Table 2: In Vivo Anti-Inflammatory Activity of Senna Extracts

| Animal Model | Test Substance | Dosing | Observed Effect | Reference(s) |

| TPA-Induced Ear Edema in mice | Senna villosa chloroform (B151607) extract | 2 mg/ear | 57.96% ± 5.21% inhibition of edema | [7] |

| TPA-Induced Ear Edema in mice | Senna villosa aliphatic ester mixture | 2 mg/ear | 43.90% ± 5.81% inhibition of edema | [7] |

| Carrageenan-Induced Paw Edema in rats | Senna macranthera hexane (B92381) extract | Not specified | Significant reduction in paw edema | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-inflammatory properties of senna-derived compounds.

In Vitro Anti-Inflammatory Assay: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This protocol describes the general procedure to assess the effect of a test compound, such as rhein, on the production of pro-inflammatory cytokines by macrophages activated with lipopolysaccharide (LPS).

Objective: To quantify the inhibitory effect of a test compound on the secretion of TNF-α, IL-1β, and IL-6 from macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., Rhein)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., rhein at 1, 5, 10, 20 μM) for 1-2 hours. Include a vehicle control group.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (typically 18-24 hours). Include a non-stimulated control group.

-

Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control group.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines a standard in vivo model to evaluate the acute anti-inflammatory activity of a test substance.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (lambda, type IV)

-

Test compound (e.g., Senna extract or rhein)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle for test and reference compounds

-

Plethysmometer or digital calipers

-

Sterile saline (0.9%)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, test compound groups at different doses, and a positive control group).

-

Compound Administration: Administer the test compound or reference drug orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of rhein, the active metabolite of this compound's sennosides, are primarily mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central target.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[9][10]

Rhein has been shown to directly inhibit the activity of IKKβ, a key component of the IKK complex.[4][5] This inhibition prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory cytokines.

Experimental Workflow for Assessing Anti-Inflammatory Properties

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's anti-inflammatory potential, from initial in vitro screening to in vivo validation.

Conclusion

The active constituents of this compound, particularly the metabolite rhein, exhibit promising anti-inflammatory properties that warrant further investigation. The available preclinical data, summarized in this guide, demonstrate a clear mechanism of action involving the inhibition of the NF-κB signaling pathway and a subsequent reduction in the production of key pro-inflammatory cytokines. The provided experimental protocols offer a foundation for researchers to build upon in their exploration of the therapeutic potential of senna-derived compounds for inflammatory diseases. This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential application of these natural compounds in modern medicine.

References

- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 2. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dpkitaoka.com [dpkitaoka.com]

- 4. Rhein exerts pro- and anti-inflammatory actions by targeting IKKβ inhibition in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory, laxative and intestinal motility effects of Senna macranthera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Unveiling the Bioactive Core of Alosenn: A Technical Guide to its Sennoside Constituents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the bioactive sennosides (B37030) present in Alosenn, a widely utilized laxative. This document outlines the quantitative composition, details the experimental protocols for identification and quantification, and elucidates the molecular signaling pathways through which these compounds exert their therapeutic effects.

Bioactive Sennosides in this compound: Quantitative Analysis

This compound is a granular preparation containing powdered Senna leaf (Senna alexandrina) and Senna pods. Its primary bioactive constituents are dianthrone glycosides known as sennosides, with sennoside A and sennoside B being the most prominent. These compounds are responsible for the laxative properties of this compound.

The quantitative composition of sennosides in this compound granules has been determined through official product documentation and analysis. The following table summarizes the sennoside content in this formulation.

| Constituent | Concentration in this compound Granules | Source |

| Total Sennosides (A, B, C) | 24 mg/g | [1] |

| Sennoside A + Sennoside B | 10 - 20 mg/g | [1] |

| Sennoside A + Sennoside B (Specific Value) | 15.2 mg/g | [2] |

Metabolic Activation and Bioavailability

Sennosides A and B are prodrugs that pass through the stomach and small intestine largely unabsorbed. Upon reaching the large intestine, they are metabolized by the gut microbiota into the active compound, rhein (B1680588) anthrone (B1665570).[3] This biotransformation is crucial for the pharmacological activity of this compound.

The metabolic conversion involves a two-step enzymatic process mediated by bacterial glycosidases and reductases. This targeted activation in the colon ensures localized therapeutic action and minimizes systemic side effects.

Molecular Signaling Pathway of Rhein Anthrone

The laxative effect of this compound is mediated by its active metabolite, rhein anthrone, through a complex signaling cascade within the colonic epithelium. The primary mechanism involves the modulation of water and electrolyte transport, leading to increased intestinal motility.

A key signaling pathway initiated by rhein anthrone involves the activation of submucosal macrophages. This activation leads to an increased production and release of prostaglandin (B15479496) E2 (PGE2). PGE2 then acts on the colonic epithelial cells, leading to a downregulation of aquaporin-3 (AQP3) water channels. This reduction in AQP3 expression inhibits water reabsorption from the intestinal lumen, resulting in an increase in the water content of the feces and promoting defecation.

Experimental Protocols for Sennoside Quantification

The accurate quantification of sennosides A and B is essential for the quality control and standardization of Senna-containing products like this compound. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and robust method for this purpose.

Sample Preparation Workflow

The following diagram illustrates a typical workflow for the preparation of a sample from this compound granules for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of sennosides in Senna products, as described in pharmacopoeias and scientific literature.

4.2.1. Chromatographic Conditions

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 1.0% Acetic Acid in Water (Gradient Elution) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection Wavelength | 270 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

4.2.2. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Glacial Acetic Acid (Analytical grade)

-

Water (HPLC grade)

-

Sennoside A and Sennoside B reference standards

-

This compound granules

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

4.2.3. Preparation of Standard Solutions

-

Accurately weigh a suitable amount of sennoside A and sennoside B reference standards.

-

Dissolve the standards in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a range of concentrations.

4.2.4. Preparation of Sample Solution

-

Accurately weigh approximately 1 g of this compound granules.

-

Transfer the granules to a volumetric flask and add a known volume of a suitable extraction solvent (e.g., a mixture of water and methanol).

-

Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of the sennosides.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

4.2.5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the peaks for sennoside A and sennoside B in the sample chromatogram based on the retention times of the reference standards.

-

Calculate the concentration of sennoside A and sennoside B in the sample using the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the bioactive sennosides in this compound. The quantitative data presented, along with the elucidated signaling pathway and detailed experimental protocols, offer valuable information for researchers, scientists, and professionals involved in drug development and quality control. A thorough understanding of the chemical composition and mechanism of action of this compound is paramount for ensuring its safe and effective therapeutic use.

References

Alosenn's historical use in traditional medicine

{"answer":"### An In-depth Technical Guide on the Historical Use of Senna in Traditional Medicine

A Note on "Alosenn": Initial searches for "this compound" yielded no relevant results in the context of traditional medicine. It is highly probable that this was a typographical error for "Senna," a well-documented medicinal plant with a long history of use. This guide will proceed under the assumption that the intended subject is Senna.

Introduction to Senna

Senna, derived from the leaves and pods of plants belonging to the genus Senna, has been a cornerstone of traditional medicine for centuries.[1][2][3] Its primary application across various cultures has been as a potent laxative for the treatment of constipation.[3][4][5][6] The medicinal properties of Senna are primarily attributed to a group of compounds known as anthraquinone (B42736) glycosides, or more specifically, sennosides (B37030).[4][6][7][8]

The genus Senna comprises approximately 250–300 species, which are widely distributed in tropical and subtropical regions.[9] The most commonly used species in herbal medicine are Senna alexandrina (also known as Cassia acutifolia or Alexandrian Senna) and Cassia angustifolia (Indian Senna).[10]

Historical and Ethnobotanical Uses

The medicinal use of Senna dates back to ancient times, with records of its application by Arabian physicians in the 9th century.[2][4][11] It also has a long history of use in traditional Chinese and Ayurvedic medicine.[1][2][3]

Beyond its primary use for constipation, Senna has been traditionally employed for a variety of ailments:

-

Digestive Health: In addition to being a laxative, it was used to cleanse the digestive system, particularly during fasting, and to treat indigestion, abdominal bloating, and colic.[1][5][6]

-

Infections: Traditional practices included using Senna to treat skin infections like ringworm, scabies, and eczema, as well as for gonorrhea and intestinal worms.[1][10][12][13]

-

Other Ailments: It was also used for conditions such as fever, jaundice, anemia, bronchitis, and to address issues related to the liver and spleen.[1][2][6]

Quantitative Data from Traditional Use

Documenting precise quantitative data from historical traditional medicine is challenging. However, historical texts and modern analyses of traditional practices provide some insights into dosages.

| Preparation Type | Traditional Dosage | Active Constituent (Sennoside B) Equivalent |

| Dried Leaves/Pods | 0.6 to 2 grams per day | 20 to 30 mg per day |

| Infusion (Tea) | 0.5 to 2 grams of leaves in boiling water | Varies based on steeping time |

| Powder | ½ to 1 drachm (approximately 1.8 to 3.5 grams) for adults | Not specified |

| Confection | 120 grains (approximately 7.8 grams) for a mild effect | Not specified |

Note: Dosages varied based on the desired effect (laxative vs. purgative) and were often combined with other herbs to mitigate side effects like cramping.[4][11]

Experimental Protocols in the Study of Traditional Preparations

Modern scientific investigation into the traditional uses of Senna has employed various experimental protocols to validate its efficacy and understand its mechanisms of action.

Extraction and Isolation of Active Compounds

A common protocol for extracting sennosides from Senna leaves or pods involves the following steps:

-

Maceration: The dried plant material is soaked in a solvent (often an alcohol-water mixture) to extract the glycosides.

-

Filtration: The solid plant material is separated from the liquid extract.

-

Concentration: The solvent is evaporated under reduced pressure to yield a concentrated extract.

-

Purification: Techniques like column chromatography are used to isolate and purify individual sennosides (A, B, C, D).[6]

In Vitro and In Vivo Studies

-

In Vitro Studies: These often involve using isolated intestinal tissue preparations to observe the direct effects of Senna extracts or isolated sennosides on intestinal muscle contractions.

-

In Vivo Studies: Animal models, typically rats or mice, are used to study the laxative effects. These studies often involve administering a Senna preparation and then measuring parameters such as the frequency of defecation, the water content of feces, and the intestinal transit time.

Signaling Pathways and Mechanism of Action

The laxative effect of Senna is not due to the direct action of sennosides themselves. Instead, it is a result of their metabolism by gut bacteria.

-

Ingestion and Transit: Sennosides are ingested orally and pass through the stomach and small intestine largely unchanged.[14]

-

Bacterial Metabolism: In the colon, gut bacteria metabolize the sennosides into their active form, rhein (B1680588) anthrone (B1665570).[14][15][16]

-

Mechanism of Action: Rhein anthrone exerts its laxative effect through two primary mechanisms:

-

Stimulation of Colonic Motility: It irritates the colonic wall, leading to increased peristalsis (muscle contractions) that propel fecal matter through the colon.[14][17][18]

-

Alteration of Fluid and Electrolyte Secretion: It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen.[14][17] This increases the water content of the stool, making it softer and easier to pass.

-

Caption: Mechanism of action of Sennosides.

Experimental Workflow for Evaluating Laxative Activity

The following diagram illustrates a typical workflow for an in vivo experiment to assess the laxative properties of a Senna preparation.

Caption: In vivo experimental workflow for laxative activity.

Conclusion

Senna's long-standing use in traditional medicine as a reliable laxative is well-supported by modern scientific evidence. Its mechanism of action, involving bacterial metabolism of sennosides into the active compound rhein anthrone, is now well understood. While generally considered safe for short-term use, prolonged use can lead to adverse effects.[17][19] Continued research into the other traditional uses of Senna may reveal further therapeutic potentials of this ancient medicinal plant.[9][20]"}

References

- 1. herbalreality.com [herbalreality.com]

- 2. Senna | British Herbal Medicine Association [bhma.info]

- 3. fullleafteacompany.com [fullleafteacompany.com]

- 4. civilwarmed.org [civilwarmed.org]

- 5. Senna: As immunity boosting herb against Covid-19 and several other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantsjournal.com [plantsjournal.com]

- 7. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ingredientsnetwork.com [ingredientsnetwork.com]

- 9. researchgate.net [researchgate.net]

- 10. PT CELL | Senna: A Comprehensive Overview of Pharmaceutical Applications [ptcell.net]

- 11. drugs.com [drugs.com]

- 12. Ethnobotanical Description and Biological Activities of Senna alata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 15. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is Sennosides used for? [synapse.patsnap.com]

- 17. Senna glycoside - Wikipedia [en.wikipedia.org]

- 18. Senna : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 19. Senna: MedlinePlus Drug Information [medlineplus.gov]

- 20. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]

Alosenn (Sennosides A and B): A Technical Guide to Solubility and Stability for In-Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Alosenn's active components, sennoside A and sennoside B, critical parameters for the design and execution of reliable in-vitro studies. This compound, a widely used laxative derived from the senna plant, exerts its pharmacological effects through the action of these dianthrone glycosides. Understanding their physicochemical properties is paramount for ensuring accurate and reproducible experimental outcomes.

Core Concepts: Solubility and Stability of Sennosides (B37030)

The in-vitro bioactivity and efficacy of sennosides are directly influenced by their solubility in various solvent systems and their stability under diverse experimental conditions. Inadequate solubility can lead to underestimated potency, while degradation can result in the formation of artifacts and misleading data.

Solubility Profile of Sennosides A and B

Sennoside A and sennoside B exhibit distinct solubility characteristics. The following tables summarize the available quantitative data for their solubility in common laboratory solvents and buffers.

Table 1: Solubility of Sennoside A

| Solvent/Buffer System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥39.9 mg/mL | [1] |

| Water | Insoluble | [1][2] |

| Ethanol (EtOH) | Insoluble | [1] |

| Methanol (MeOH) | Sparingly soluble | [2] |

Table 2: Solubility of Sennoside B

| Solvent/Buffer System | Solubility | Reference |